

Application Note: Evaluating Erdafitinib Sensitivity in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: *Erdafitinib*

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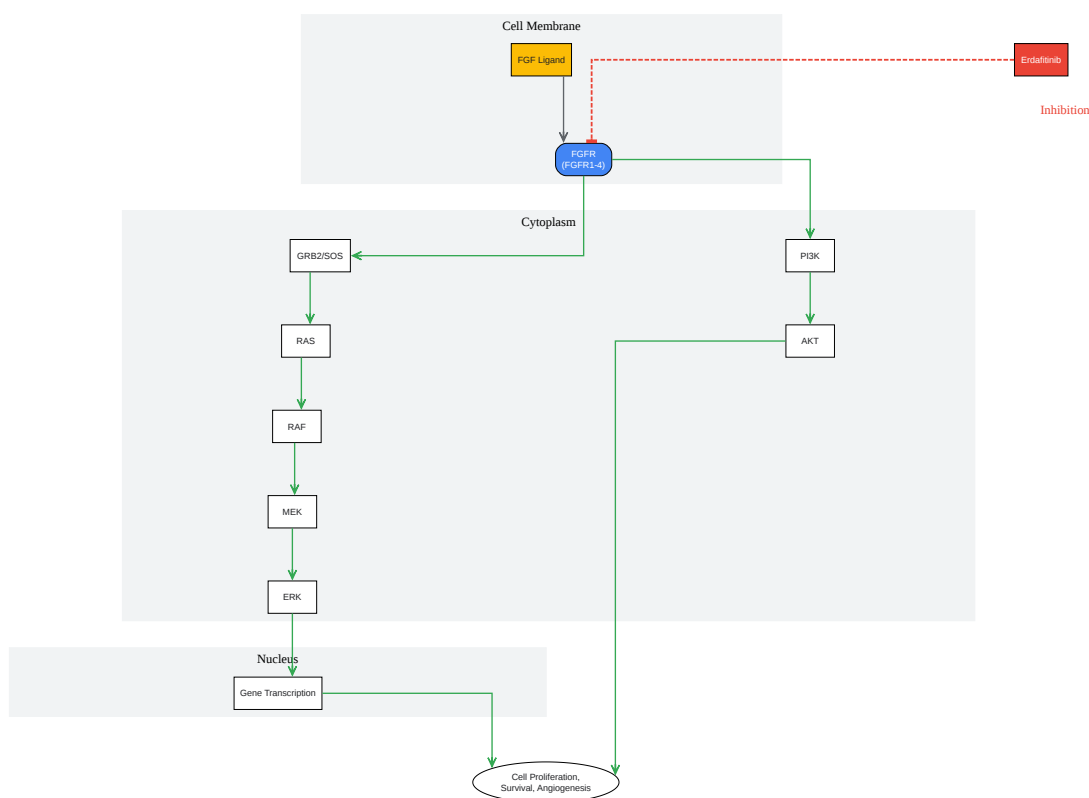
Introduction

Erdafitinib (Balversa®) is an oral, selective, pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor approved for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma (mUC) harboring susceptible FGFR3 or FGFR2 genetic alterations.[1][2] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[3] Aberrant FGFR signaling, due to gene mutations, amplifications, or fusions, is a key oncogenic driver in a variety of cancers, including approximately 20% of metastatic bladder cancers.[4][5][6] **Erdafitinib** works by binding to the ATP-binding site of FGFR1-4, inhibiting their kinase activity and suppressing downstream signaling pathways like MAPK/ERK and PI3K/AKT, which ultimately reduces tumor cell growth.[3][4]

Patient-derived xenograft (PDX) models, established by implanting fresh patient tumor tissue into immunodeficient mice, have emerged as a powerful preclinical platform.[7][8] These models are known to preserve the histological and genomic characteristics of the original patient tumor, offering a more predictive model for evaluating drug sensitivity and resistance compared to traditional cell line-derived xenografts.[9][10] This document provides detailed protocols for utilizing PDX models to assess the sensitivity of urothelial carcinoma to **Erdafitinib**, guiding preclinical research and translational studies.

Erdafitinib Mechanism of Action: The FGFR Signaling Pathway

Under normal physiological conditions, the binding of a fibroblast growth factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[5] This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which regulate cell proliferation, migration, and survival.[3][5] In cancers with FGFR alterations, the receptor is constitutively active, leading to uncontrolled cell growth. **Erdafitinib** selectively inhibits this aberrant signaling.[1]



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Caption: Erdafitinib inhibits the constitutively active FGFR signaling pathway.

Experimental Workflow for PDX-Based Erdafitinib Testing

The process of using PDX models for drug sensitivity testing involves several key stages, from model generation to data analysis. This systematic workflow ensures the integrity and reproducibility of the preclinical data.



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Caption: Standard workflow for **Erdafitinib** sensitivity testing in PDX models.

Detailed Experimental Protocols

Protocol 1: Establishment of Urothelial Carcinoma PDX Models

This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice.

- Patient Sample Acquisition:

- Collect fresh, viable tumor tissue from consenting patients undergoing surgical resection (e.g., radical cystectomy).[9]
- Transport the tissue to the laboratory immediately in sterile media (e.g., DMEM/F-12 with antibiotics) on ice.
- Host Mice:
 - Use severely immunodeficient mice, such as NMRI nude (Rj:NMRI-Foxn1nu/nu) or NOD/scid gamma (NSG) mice, aged 6-8 weeks.[7][9]
- Tumor Processing and Implantation:
 - In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood or necrotic debris.
 - Macrodissect the tumor into small fragments (approx. 3x3x3 mm).[9]
 - Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).
 - Make a small incision in the skin over the interscapular region (for subcutaneous implantation).[9]
 - Create a subcutaneous pocket using blunt forceps.
 - Implant one tumor fragment into the pocket. Some protocols recommend co-implantation with Matrigel to improve engraftment rates.[7]
 - Close the incision with surgical clips or sutures.
 - Administer post-operative analgesics as per institutional guidelines.
- Monitoring and Passaging (P1 and beyond):
 - Monitor mice twice weekly for tumor growth by measuring with digital calipers.
 - When the initial tumor (P0) reaches a volume of 1000-1500 mm³, euthanize the mouse.[9]

- Aseptically resect the tumor, remove necrotic areas, and process it into fragments for serial passaging (P1) into new host mice.
- Cryopreserve a portion of the tumor from each passage for banking (in freezing media, e.g., 90% FBS, 10% DMSO).
- Model Characterization:
 - At each passage, preserve a tumor fragment in 10% neutral buffered formalin for histology (H&E staining) and snap-freeze another fragment in liquid nitrogen for molecular analysis (DNA/RNA sequencing).
 - Confirm that the PDX model retains the key histological and genomic features (e.g., specific FGFR alterations) of the parent tumor.[\[7\]](#)[\[9\]](#)

Protocol 2: Erdafitinib Efficacy Study in PDX Models

This protocol describes how to conduct a drug efficacy study once a PDX model is established and expanded.

- PDX Model Selection:
 - Select well-characterized PDX models with known FGFR alterations (e.g., FGFR3 mutations or fusions) relevant to **Erdafitinib**'s indication.[\[2\]](#)
- Cohort Establishment:
 - Expand the selected PDX model in a cohort of host mice.
 - When tumors reach an average volume of 150-250 mm³, randomize mice into treatment groups (e.g., n=5-10 mice per group).
 - Group 1: Vehicle Control (e.g., appropriate buffer as specified by the drug manufacturer).
 - Group 2: **Erdafitinib**.
- Drug Preparation and Administration:

- Formulate **Erdafitinib** for oral gavage. The standard starting dose in clinical use is 8 mg daily, which can be adapted for murine studies based on pharmacometric modeling.^{[4][11]} A dose of 10 mg/kg/day has been used in xenograft models of other drugs.^[12]
- Administer the drug or vehicle orally once daily (QD) for the duration of the study (e.g., 21-28 days).
- Efficacy Monitoring:
 - Measure tumor volume (V) using digital calipers at least twice weekly. Calculate volume using the formula: $V = (\text{Length} \times \text{Width}^2) / 2$.
 - Monitor mouse body weight twice weekly as a measure of general toxicity.
 - Define study endpoints, such as a maximum tumor volume (e.g., 2000 mm³), significant body weight loss (>20%), or a pre-determined study duration.

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

This protocol details the analysis of tumor tissue to confirm **Erdafitinib**'s on-target activity.

- Sample Collection:
 - At the end of the efficacy study, collect tumor tissues from a subset of mice from each group at a specified time point after the final dose (e.g., 2-4 hours).
 - Divide each tumor: fix one portion in formalin for immunohistochemistry (IHC) and snap-freeze the other for molecular analysis.
- Immunohistochemistry (IHC):
 - Perform IHC on formalin-fixed, paraffin-embedded (FFPE) tumor sections to assess the phosphorylation status of key pathway proteins.
 - Primary antibodies of interest include: phospho-FGFR (p-FGFR), phospho-ERK (p-ERK), and proliferation markers like Ki-67.

- Compare the staining intensity between vehicle- and **Erdafitinib**-treated tumors to demonstrate target engagement and downstream pathway inhibition.[13]
- Western Blot Analysis:
 - Prepare protein lysates from the frozen tumor samples.
 - Use Western blotting to quantify the levels of total and phosphorylated FGFR, ERK, and AKT.
 - A significant reduction in the ratio of phosphorylated to total protein in the **Erdafitinib**-treated group confirms on-target drug activity.[3]

Data Presentation and Interpretation

Quantitative data from PDX studies should be summarized to facilitate clear interpretation and comparison between models and treatment groups.

Table 1: Baseline Characteristics of Selected Urothelial Carcinoma PDX Models This table provides an example of how to characterize the PDX models used in a study.

Model ID	Patient Histology	FGFR Alteration	Molecular Subtype	Engraftment Success Rate (P0)
BL-0451	High-Grade Papillary UC	FGFR3 (S249C)	Luminal Papillary	80% (4/5)
BL-0523	Invasive UC, Squamous	FGFR3-TACC3 Fusion	Basal/Squamous	60% (3/5)
BL-0789	High-Grade Papillary UC	FGFR2 Amplification	Luminal Unstable	75% (3/4)
BL-0912	Invasive Urothelial UC	FGFR Wild-Type	Basal/Squamous	80% (4/5)

Table 2: Illustrative Efficacy of **Erdafitinib** in Urothelial Carcinoma PDX Models This table presents hypothetical but plausible efficacy data based on clinical findings. Tumor Growth

Inhibition (TGI) is calculated as: $TGI (\%) = [1 - (\Delta T / \Delta C)] \times 100$, where ΔT and ΔC are the changes in mean tumor volume for the treated and control groups, respectively. Objective Response Rate (ORR) is based on RECIST-like criteria for preclinical models.

PDX Model ID	FGFR Alteration	Treatment Group	Final Mean Tumor Volume (mm ³) ± SEM	TGI (%)	ORR (%)
BL-0451	FGFR3 (S249C)	Vehicle	1850 ± 210	-	0%
Erdafitinib (10 mg/kg)	450 ± 95	85%	80%		
BL-0523	FGFR3-TACC3	Vehicle	1920 ± 250	-	0%
Erdafitinib (10 mg/kg)	510 ± 110	82%	60%		
BL-0912	FGFR Wild-Type	Vehicle	1790 ± 190	-	0%
Erdafitinib (10 mg/kg)	1650 ± 220	8%	0%		

Table 3: Summary of Pharmacodynamic Biomarker Analysis This table illustrates how to present data confirming **Erdafitinib**'s on-target effects in responsive PDX models.

PDX Model ID	Treatment Group	p-FGFR Inhibition (%) (vs. Vehicle)	p-ERK Inhibition (%) (vs. Vehicle)	Ki-67 Index (%)
BL-0451	Vehicle	0%	0%	85%
Erdafitinib	92%	88%	15%	
BL-0912	Vehicle	0%	0%	82%
Erdafitinib	5%	10%	75%	

The data clearly demonstrate that **Erdafitinib** shows significant anti-tumor activity only in PDX models with specific FGFR alterations, correlating with strong inhibition of the FGFR signaling pathway. This approach validates the drug's mechanism of action and highlights the importance of patient selection based on predictive biomarkers.[2] Such preclinical studies are crucial for understanding potential resistance mechanisms and exploring novel combination therapies to enhance clinical outcomes.[14][15]

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